molecular formula C20H21ClFN3O2 B2943582 N1-(3-chloro-4-fluorophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide CAS No. 954012-13-6

N1-(3-chloro-4-fluorophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide

Cat. No.: B2943582
CAS No.: 954012-13-6
M. Wt: 389.86
InChI Key: VKGAFAAKJBNFCP-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-fluorophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide typically involves multiple steps, starting with the preparation of the core phenyl and pyrrolidinyl components. These components are then coupled using oxalamide formation reactions under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow precise control over temperature, pressure, and reaction time. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activity. It may be used in assays to understand its interaction with biological targets.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be used in drug discovery and development processes to identify new treatments for various diseases.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism by which N1-(3-chloro-4-fluorophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

  • 3-chloro-4-fluorophenylpiperazine

  • 3-chloro-4-fluorophenyl isothiocyanate

Uniqueness: N1-(3-chloro-4-fluorophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide stands out due to its specific structural features and potential applications. Its unique combination of chloro and fluoro substituents on the phenyl ring, along with the pyrrolidinyl group, contributes to its distinct chemical properties and biological activity.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Its comparison with similar compounds underscores its uniqueness and potential for various scientific and industrial applications.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN3O2/c21-17-13-15(5-8-18(17)22)24-20(27)19(26)23-10-9-14-3-6-16(7-4-14)25-11-1-2-12-25/h3-8,13H,1-2,9-12H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGAFAAKJBNFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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